3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-(3-aminoazetidin-1-yl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-3-11(4-5)6-7(12)10-2-1-9-6/h1-2,5H,3-4,8H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTFZRZTESZWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound that has attracted significant attention due to its unique structural features, which include an azetidine ring and a pyrazinone core. These structural components contribute to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing ring that enhances the compound's reactivity.
- Pyrazinone Core : A six-membered ring containing two nitrogen atoms, which is known for its ability to participate in various biochemical interactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly the histamine H3 receptor. This receptor is involved in various neurological processes, and compounds that modulate its activity can have implications for treating conditions such as cognitive disorders and neurodegenerative diseases.
Targeting Histamine H3 Receptor
Research indicates that structurally similar compounds, like 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, act as high-affinity agonists for the histamine H3 receptor. These compounds influence neurotransmitter systems, including dopamine and norepinephrine pathways, by altering cyclic adenosine monophosphate (cAMP) levels, which can lead to various physiological effects .
Antimicrobial Activity
Recent studies suggest that derivatives of pyrazinones, including this compound, exhibit antimicrobial properties. The compound has been investigated for its potential effectiveness against various bacterial strains, demonstrating significant antibacterial activity in vitro. This activity is likely due to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Neuropharmacological Effects
Preliminary findings indicate that this compound may also possess neuropharmacological properties. For instance, it has been shown to affect memory processes in animal models when administered at specific dosages. The modulation of histamine receptors may contribute to these cognitive effects.
Study 1: Antimicrobial Efficacy
In a comparative study involving various pyrazinone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Standard Antibiotic A | 16 | High |
| Standard Antibiotic B | 64 | Low |
Study 2: Neuropharmacological Assessment
In another study assessing the cognitive effects of the compound in mice, it was found that administration at a dose of 5 mg/kg resulted in significant impairments in social recognition tasks. This suggests an amnesic effect potentially linked to its action on histamine receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Pyrazinones
Examples :
- 3-(Phenylamino)pyrazin-2(1H)-ones (e.g., CRF1 receptor ligands from ): These compounds, such as 18F-5-chloro-1-(1-cyclopropyl-2-methoxyethyl)-3-(4-(2-fluoroethoxy)-2,5-dimethylphenylamino)pyrazin-2(1H)-one, were developed as PET radioligands. Their phenylamino groups provide planar aromatic interactions critical for CRF1 binding .
- 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one (): A diabetes therapeutic candidate acting as an insulin secretion stimulator. The trifluoromethoxy group enhances metabolic stability and lipophilicity (logP = 2.84) .
This could improve selectivity for targets requiring polar interactions over flat binding pockets.
Table 1: Key Properties of Substituted Phenyl Pyrazinones
*Estimated using computational tools (e.g., ChemDraw).
Heterocyclic-Substituted Pyrazinones
Examples :
- SYJA385 (3-(simplified substituent)pyrazin-2(1H)-one, ): An A3 adenosine receptor (A3AR) antagonist with moderate potency (Ki = 386 nM). Its pharmacokinetic profile benefits from balanced lipophilicity and solubility .
- PDE5 Inhibitor (): 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one exhibits nanomolar potency (IC₅₀ < 10 nM) and brain penetration, attributed to its extended heterocyclic substituents .
Its amine group may enhance solubility compared to hydrophobic substituents.
Table 2: Heterocyclic Pyrazinones in Drug Discovery
Fused-Ring Pyrazinones (Quinoxalinones)
Examples :
- Quinoxalin-2(1H)-ones (): Pyrazinone fused to a benzene ring, enhancing rigidity and π-stacking. These compounds show broad bioactivity, including antimicrobial and anticancer effects .
Comparison: The monocyclic pyrazinone core of the target compound lacks the fused benzene ring, reducing planarity but increasing synthetic accessibility. This may limit applications requiring extended aromatic systems but improve metabolic stability.
Physicochemical and Pharmacokinetic Properties
- logP: The 3-aminoazetidine group (estimated logP ~1.2) likely improves aqueous solubility compared to phenyl-substituted analogs (logP ~2.5–3.0).
- Metabolic Stability : Azetidine’s strained ring may increase susceptibility to oxidative metabolism compared to stable aromatic substituents.
- Synthetic Accessibility: Multicomponent reactions (e.g., Ugi) enable diverse pyrazinone synthesis , but introducing azetidine may require specialized azetidine-containing building blocks.
Preparation Methods
Synthetic Strategy Overview
The synthesis of 3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one generally involves two key components:
- Construction or functionalization of the azetidine ring bearing the amino group at the 3-position
- Coupling or substitution of the azetidine nitrogen with the pyrazin-2-one moiety
These steps require careful selection of starting materials, reagents, and reaction conditions to achieve the desired substitution pattern and maintain the integrity of the sensitive azetidine ring.
Preparation of the 3-aminoazetidine Intermediate
Azetidine derivatives, particularly 3-aminoazetidine, are typically synthesized via ring-closure or ring-functionalization methods. According to recent research, one efficient route involves:
- Starting from N-Boc-azetidin-3-one , which is converted to N-Boc-azetidin-3-ylidene acetate via a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
- This intermediate then undergoes aza-Michael addition with various amines or heterocycles to introduce the amino group at the 3-position of the azetidine ring.
This method has been demonstrated to yield functionalized 3-substituted azetidines with good efficiency (yields around 53-56%) and structural confirmation via advanced NMR techniques (1H, 13C, 15N) and HRMS.
Attachment of the Pyrazin-2-one Moiety
The pyrazin-2(1H)-one ring is typically introduced by nucleophilic substitution or coupling reactions at the azetidine nitrogen. The nitrogen of the azetidine ring acts as a nucleophile to displace a suitable leaving group on a pyrazinone derivative or to form a bond via cross-coupling methods.
While direct literature on the exact synthesis of this compound is limited, analogous methods involving heterocyclic amines and pyrazine derivatives suggest:
- Use of brominated pyrazole–azetidine hybrids as intermediates for Suzuki–Miyaura cross-coupling with boronic acids to diversify heterocyclic amino acid derivatives, indicating the feasibility of coupling azetidine rings with pyrazinone-type heterocycles.
- The reaction conditions typically involve palladium catalysts, bases, and appropriate solvents under inert atmosphere to achieve high coupling efficiency.
Reaction Conditions and Optimization
Analytical Characterization
The synthesized this compound and intermediates are characterized by:
- Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 15N NMR spectra confirm the substitution pattern and ring integrity.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.
- NOESY NMR experiments : Provide spatial proton-proton interactions, confirming ring conformations and substitution positions.
Comparative Notes on Related Preparations
- Although direct preparation methods for this compound are scarce, related compounds such as (R)-3-aminopiperidine derivatives have been synthesized via reduction of lactams using lithium aluminum hydride and subsequent acid treatment, highlighting the importance of reduction and cyclization steps in azetidine and piperidine ring systems.
- Multicomponent reactions like the Groebke-Blackburn-Bienayme reaction have been employed for synthesizing related nitrogen heterocycles, but these focus on imidazo[1,2-a]pyridine derivatives rather than azetidine-pyrazinones.
Summary Table of Key Synthetic Steps
Q & A
Q. What are the established synthetic routes for 3-(3-aminoazetidin-1-yl)pyrazin-2(1H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling reactions. A common approach is the condensation of azetidine derivatives with functionalized pyrazinone precursors under reflux conditions. For example:
- Step 1: Activation of the pyrazin-2(1H)-one core via halogenation (e.g., using POCl₃) to form 2-chloropyrazine intermediates .
- Step 2: Nucleophilic substitution with 3-aminoazetidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
Key Variables: - Catalysts: Use of Pd-based catalysts for cross-coupling steps improves regioselectivity .
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification to remove byproducts .
Data Table: Comparison of Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | None | 62 | 85 |
| DMSO | 100 | Pd(OAc)₂ | 78 | 92 |
| THF | 60 | None | 45 | 75 |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement . Requires high-quality single crystals grown via vapor diffusion (e.g., ethanol/water mixtures).
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns. Key signals:
- Pyrazinone C=O at ~165 ppm (¹³C) .
- Azetidine NH₂ protons as broad singlets at δ 2.8–3.2 ppm (¹H) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation pathways .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for pyrazinone derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Best practices include:
- Standardized Assays: Use cell lines with consistent CRF1 receptor expression levels for activity comparisons .
- Purity Thresholds: Ensure ≥95% purity (HPLC) to exclude confounding effects from synthetic byproducts .
- Mechanistic Profiling: Combine in vitro binding assays (e.g., radioligand displacement) with functional studies (cAMP modulation) to resolve partial vs. full agonist effects .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS penetration?
Methodological Answer: Key modifications to enhance blood-brain barrier (BBB) permeability:
- Lipophilicity: Introduce hydrophobic groups (e.g., 2-propoxyethyl) to improve logP values. Optimal range: 2.5–3.5 .
- Molecular Weight: Maintain <450 Da via truncation of non-essential substituents .
- P-gp Efflux Avoidance: Replace basic amines with neutral heterocycles (e.g., pyridine) to evade transporter-mediated exclusion .
Case Study: The PDE5 inhibitor 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one achieved CNS penetration via balanced logP (3.1) and MW (439.5 Da) .
Q. What experimental designs are recommended for in vivo evaluation of pharmacokinetic and toxicity profiles?
Methodological Answer:
- Pharmacokinetics:
- Toxicity Screening:
Q. How can computational tools predict binding modes to biological targets like CRF1 receptors?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with CRF1’s transmembrane domain. Key residues: Tyr356 (hydrogen bonding) and Phe203 (π-π stacking) .
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of the ligand-receptor complex .
Validation: Compare predicted binding affinities with experimental IC₅₀ values from radioligand displacement assays .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
